3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxybenzaldehyde is a synthetic organic compound It is characterized by the presence of a pyrimidinyl group, a tert-butyl group, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidinyl Group: Starting with a suitable precursor, the pyrimidinyl group can be synthesized through cyclization reactions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Methoxybenzaldehyde Moiety: This step may involve condensation reactions to attach the methoxybenzaldehyde group to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactive properties.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)12-8-11(7-10(9-19)14(12)22-4)18-6-5-13(20)17-15(18)21/h5-9H,1-4H3,(H,17,20,21) |
InChI Key |
SMALELRHDMIKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=O)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.